Sigmoidin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116174-67-5 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-6-15-9-17(10-16-7-8-25(3,4)30-24(15)16)21-13-20(28)23-19(27)11-18(26)12-22(23)29-21/h5,7-12,21,26-27H,6,13H2,1-4H3/t21-/m0/s1 |
InChI Key |
CKTMJKHXYHXNKU-NRFANRHFSA-N |
SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Isomeric SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Synonyms |
sigmoidin E sigmoidin-E |
Origin of Product |
United States |
Significance Within the Class of Prenylated Flavonoids
Sigmoidin E is classified as a prenylated flavanone (B1672756). The significance of this structural classification is substantial. The addition of one or more prenyl groups—a five-carbon isoprenoid unit—to a flavonoid backbone can dramatically alter the molecule's physicochemical properties. tandfonline.com Generally, prenylation increases the lipophilicity of the flavonoid, which can enhance its affinity for and interaction with biological membranes. tandfonline.com This modification is often linked to an enhancement of the compound's biological activities. tandfonline.comnih.gov
The unique structural arrangement of the prenyl group on the this compound skeleton distinguishes it from other related compounds and is crucial for its specific biological interactions. Research on other sigmoidins, such as Sigmoidin A and B, has shown that the number and position of these prenyl groups can lead to different mechanisms of action. scienceopen.comresearchgate.netthieme-connect.com This suggests that each uniquely substituted compound, including this compound, may possess distinct bioactivities worthy of individual investigation. The interest in prenylated flavonoids from the Erythrina genus, in particular, is driven by their potential to serve as lead compounds in drug discovery. le.ac.ukmdpi.com
Overview of Its Discovery and Initial Characterization
(-)-Sigmoidin E was first identified as a new natural product following its isolation from the stem bark of the plant Erythrina sigmoidea. nih.govscirp.org This discovery was part of a systematic investigation into the chemical constituents of this species, which is native to regions of Africa and has a history of use in traditional medicine. nih.govajol.info The compound has also been isolated from other species of the same genus, such as Erythrina excelsa. scirp.org
The initial characterization and elucidation of Sigmoidin E's complex structure were accomplished through a combination of spectroscopic techniques. These methods are standard in the field of natural product chemistry for determining the precise atomic arrangement of new molecules. The analytical techniques used included:
Ultraviolet (UV) Spectroscopy
Circular Dichroism (CD)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
High-Performance Liquid Chromatography (HPLC)
Various forms of Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H and ¹³C) and 2D-NMR experiments like Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). scienceopen.com
The total synthesis of (±)-Sigmoidin E has also been successfully reported, providing a chemical route to produce the compound for further study and confirming its proposed structure.
Structural Elucidation Via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides crucial information about the proton framework of a molecule. While specific ¹H NMR data for Sigmoidin E is not detailed in the provided search results, the analysis of related compounds from Erythrina species offers insight into the types of signals expected. For instance, in the analysis of other flavonoids from Erythrina, distinct signals are observed for aromatic protons, methoxy (B1213986) groups, and prenyl side chains. These signals, characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), allow for the assignment of protons to specific positions within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment. Although a specific ¹³C NMR data table for this compound was not found in the search results, analysis of other compounds from Erythrina sigmoidea reveals characteristic chemical shifts for different types of carbon atoms, such as those in aromatic rings, carbonyl groups, and prenyl units. The number of signals in the ¹³C NMR spectrum can also confirm the presence of molecular symmetry.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To establish the intricate connectivity of atoms and the stereochemistry of this compound, advanced 2D NMR techniques are indispensable. emerypharma.comemory.edu These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum reveal neighboring protons, helping to piece together fragments of the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. emerypharma.com
Through the combined application of these 2D NMR techniques, the planar structure and relative stereochemistry of this compound can be unequivocally established.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides essential information about the molecular weight and elemental composition of a compound, as well as clues to its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many natural products. nih.govnebiolab.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. nih.gov This method typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. nebiolab.com The resulting mass spectrum reveals the molecular weight of the compound with high sensitivity. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of a compound. By comparing the experimentally determined exact mass with the calculated masses of possible elemental compositions, the molecular formula of this compound can be unambiguously confirmed. This information is critical for confirming the structural assignments made by NMR spectroscopy.
The Chemical Profile of this compound: A Spectroscopic Examination
The structural elucidation of natural products is a cornerstone of phytochemistry, relying on a synergistic application of various analytical techniques. For complex molecules like this compound, a prenylated flavanone (B1672756) isolated from plants of the Erythrina genus, determining the precise arrangement of atoms requires a detailed spectroscopic investigation. This article focuses exclusively on the spectroscopic methods used to characterize the chemical structure of this compound.
The determination of this compound's molecular architecture is achieved not by a single method, but by the convergence of data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for a comprehensive and confident assignment of the compound's identity. The primary methods employed include mass spectrometry to determine molecular weight and fragmentation, infrared spectroscopy to identify functional groups, and UV-visible spectroscopy to analyze the electronic system.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. ebi.ac.uk In this process, the intact molecule, known as the precursor ion, is selected and then broken apart through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then analyzed to piece together the structure of the original molecule. ctdbase.org
For flavonoids like this compound, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is often employed, providing highly accurate mass measurements that help determine the elemental composition. biorxiv.org While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation patterns for structurally similar prenylated flavonoids, such as Sigmoidin I, are well-documented. A characteristic fragmentation pathway for these molecules involves the loss of the prenyl group (C₅H₈). lipidmaps.org For instance, the MS/MS spectrum of a related diprenyl flavonoid with a [M – H]⁻ ion at m/z 423 showed a significant fragment at m/z 353, corresponding to the elimination of one of the prenyl groups. lipidmaps.org This type of analysis is crucial for confirming the presence and location of substituent groups on the main flavanone skeleton of this compound.
Table 1: Common Fragmentation Patterns in Prenylated Flavonoids
| Precursor Ion Feature | Fragmentation Process | Common Neutral Loss | Significance |
| Prenyl Group | Retro-Diels-Alder (RDA) of the C-ring | Varies | Provides information on the substitution pattern of the A and B rings. |
| Prenyl Group | Loss of the prenyl side chain | C₅H₈ (68 Da) | Confirms the presence of a prenyl substituent. |
| Hydroxyl Groups | Loss of water | H₂O (18 Da) | Indicates the presence of hydroxyl groups. |
This table presents generalized fragmentation patterns observed in the MS/MS analysis of prenylated flavonoids, which are instrumental in the structural elucidation of compounds like this compound.
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. researchgate.net It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. researchgate.net An IR spectrum plots the intensity of this absorption against the wavenumber (cm⁻¹), revealing a unique "fingerprint" of a molecule's functional groups. researchgate.net
The structure of this compound, a flavanone, contains several key functional groups that give rise to characteristic IR absorption bands. Based on data from related compounds isolated from Erythrina sigmoidea, the IR spectrum is expected to show distinct peaks. nih.gov Key absorptions would include a broad band in the region of 3200-3550 cm⁻¹ due to the stretching of hydroxyl (-OH) groups. researchgate.net A strong, sharp peak around 1650-1715 cm⁻¹ is characteristic of the carbonyl (C=O) group in the flavanone C-ring. researchgate.net Additionally, absorptions corresponding to aromatic C=C bond stretching are expected in the 1450-1600 cm⁻¹ region, and peaks indicating an ether linkage (C-O-C) would appear around 1105 cm⁻¹. nih.gov
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3550 - 3200 | Hydroxyl (-OH) | Stretching, broad |
| ~1680 - 1650 | Ketone (C=O) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| ~1380 | Gem-dimethyl C(CH₃)₂ | Bending |
| ~1105 | Ether (C-O-C) | Stretching |
This table outlines the characteristic IR absorption frequencies anticipated for the functional groups present in this compound, based on its flavanone structure and data from analogous compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. ebi.ac.uk This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The parts of a molecule that absorb light in this region are known as chromophores. wikipedia.org For flavonoids, the chromophore consists of the conjugated aromatic ring system. The resulting spectrum, a plot of absorbance versus wavelength (λ), provides valuable information about the nature and extent of the conjugated system.
The structural elucidation of this compound utilized UV spectroscopy. biorxiv.org Flavanones typically exhibit two main absorption bands in their UV-Vis spectra. Band I, appearing at longer wavelengths (typically >300 nm), is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths (typically 270-290 nm), corresponds to the A-ring benzoyl system. For example, a prenylflavanone isolated from Erythrina sigmoidea displayed a maximum absorption (λmax) at 282 nm, which is characteristic for this class of compounds. The precise position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings, making UV-Vis spectroscopy a key tool in confirming the flavonoid skeleton of this compound.
Table 3: Typical UV-Vis Absorption Maxima for Flavanones
| Absorption Band | Wavelength Range (nm) | Associated Chromophore System |
| Band I | 300 - 340 | B-ring cinnamoyl system (C=O-C=C-B-ring) |
| Band II | 270 - 290 | A-ring benzoyl system |
This table shows the general regions of maximum UV absorption for the flavanone chromophore system found in this compound.
While individual spectroscopic techniques provide specific structural details, a complete and unambiguous structure determination for a complex molecule like this compound requires the combined application of multiple methods. The data from each technique complements the others, allowing chemists to build a complete molecular picture.
The definitive structure of this compound was established through a comprehensive analysis involving several spectroscopic techniques. biorxiv.org In addition to MS, IR, and UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy was indispensable. One-dimensional NMR (¹H and ¹³C) provides information on the number and environment of hydrogen and carbon atoms, while two-dimensional NMR techniques (like COSY, HMQC, and HMBC) reveal the connectivity between these atoms, allowing the assembly of the molecular skeleton piece by piece. Furthermore, techniques like Circular Dichroism (CD) were used to determine the stereochemistry of the molecule. biorxiv.org The integration of these diverse spectroscopic data sources is essential for the accurate and complete structural elucidation of natural products.
Biological Activities and Mechanistic Investigations
Antiplasmodial and Antimalarial Activity Studies
Sigmoidin E, a flavonoid isolated from plants of the Erythrina genus, has been the subject of studies to determine its potential against the malaria parasite, Plasmodium falciparum. academicjournals.orgd-nb.info
The antiplasmodial activity of this compound has been evaluated against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. academicjournals.org In vitro tests, which measure the concentration of a substance required to inhibit 50% of parasite activity (IC₅₀), demonstrated that this compound possesses activity against these parasites. The IC₅₀ values were determined to be 9.1 ± 2.3 μM for the D6 strain and 11.8 ± 2.5 μM for the W2 strain. academicjournals.org These findings indicate that the flavonoids tested, including this compound, tend to have better activity against the chloroquine-sensitive D6 strain than the chloroquine-resistant W2 strain. academicjournals.org
Table 1: In vitro Antiplasmodial Activity of this compound
| Compound | P. falciparum Strain | IC₅₀ (μM) |
|---|---|---|
| This compound | D6 (Chloroquine-sensitive) | 9.1 ± 2.3 |
| This compound | W2 (Chloroquine-resistant) | 11.8 ± 2.5 |
Data sourced from a study on flavonoids isolated from Erythrina sp. academicjournals.org
Research has also explored the potential of this compound to work in concert with existing antimalarial drugs. academicjournals.org Combination studies with chloroquine (B1663885) were performed to assess for synergistic, additive, or antagonistic interactions against P. falciparum. academicjournals.orgseku.ac.ke Synergism, an effect where the combined therapeutic value of the drugs is greater than the sum of their individual effects, was observed for the combination of chloroquine and this compound against the D6 strain. academicjournals.org
The interaction was quantified using the Fractional Inhibitory Concentration (FIC), where an FIC₅₀ value of less than 1 indicates synergism. The combination of chloroquine and this compound displayed a synergistic response at specific ratios. academicjournals.orgseku.ac.ke
Table 2: Synergistic Activity of this compound with Chloroquine against P. falciparum (D6 Strain)
| Drug Combination | Ratio (Chloroquine:this compound) | Interaction |
|---|---|---|
| Chloroquine / this compound | 5:1 | Synergistic |
| Chloroquine / this compound | 3:1 | Synergistic |
Data from in vitro combination studies. academicjournals.orgseku.ac.ke
Investigations into the mechanism of action for flavonoids isolated from Erythrina suggest a mode of action similar to that of chloroquine, given their higher efficacy against the chloroquine-sensitive D6 strain. academicjournals.org
Cyclin-dependent protein kinases (CDKs) in P. falciparum, such as pfmrk, are essential for the parasite's cell cycle control and are considered potential drug targets. academicjournals.orgacs.org While studies investigated the inhibitory effects of several flavonoids on pfmrk, the findings specifically highlighted Abyssinone IV and Abyssinone V as effective inhibitors of this enzyme. academicjournals.orgseku.ac.ke The research did not report this compound as an inhibitor of pfmrk. academicjournals.orgseku.ac.ke
Cellular Targets and Mechanisms of Action in Plasmodial Parasites
Antibacterial Activity Assessments
The potential of this compound as an antibacterial agent has also been explored.
In a study investigating bioactive compounds from the trunk bark of Erythrina excelsa, (-)-Sigmoidin E was isolated and assessed for its antibacterial activity. scirp.orgscirp.org The bioactivity-guided fractionation aimed to identify constituents effective against Pseudomonas agarici, a bacterium known to cause diseases in cultivated mushrooms. scirp.org While the crude extract of the plant showed significant activity against P. agarici, subsequent testing of the isolated compounds revealed that another compound, calopocarpin, was the primary source of this activity. scirp.orgscirp.org The study did not report significant antibacterial activity for this compound against P. agarici. scirp.org
Exploration of Potential Mechanisms of Antibacterial Action
While specific mechanistic studies on this compound are not extensively detailed in current literature, the antibacterial actions of related prenylated flavonoids from the Erythrina genus suggest several potential pathways. The antibacterial mechanisms of flavonoids are multifaceted and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and the modulation of bacterial energy metabolism. biosynth.comscispace.com
A prominent proposed mechanism for prenylated flavonoids is the disruption of the bacterial cytoplasmic membrane. scispace.comresearchgate.net The prenyl group, a lipophilic side chain, is thought to enhance the molecule's affinity for the lipid bilayer of bacterial membranes. uni.lu This increased lipophilicity facilitates the insertion of the flavonoid into the membrane, leading to a loss of integrity and subsequent permeabilization. researchgate.netuni.lu Studies on other prenylated isoflavonoids, such as glabridin (B1671572) and wighteone, have confirmed that they induce membrane permeabilization in microbial cells, identifying the lipid bilayer as a primary target. researchgate.netwikipedia.org This interaction disrupts essential cellular processes and can ultimately lead to bacterial cell death. Molecular dynamics simulations have further supported this, indicating that the ability of these compounds to partition between polar and hydrophobic areas of the membrane is crucial for their antimicrobial activity. researchgate.net
Beyond membrane disruption, some prenylated flavonoids have been shown to inhibit bacterial enzymes essential for survival. For instance, the flavonoid auriculasin (B157482) has demonstrated inhibitory activity against the Gyr-B subunit of DNA gyrase in Escherichia coli, an enzyme critical for DNA replication. bvsalud.org This suggests that another potential, though less directly inferred, mechanism for this compound could involve the inhibition of key bacterial enzymes.
Anti-inflammatory Potential and Associated Pathways (Inferred from Related Compounds)
The anti-inflammatory potential of this compound is largely inferred from the activities of other flavonoids isolated from Erythrina species, which have been shown to modulate key inflammatory pathways. nih.govuq.edu.au
A key mechanism underlying the anti-inflammatory effects of many flavonoids is the modulation of arachidonic acid metabolism. nih.gov Arachidonic acid is a precursor to potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. The enzymes responsible for this metabolism, cyclooxygenases (COX) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs. nih.gov Steroidal compounds and certain flavonoids can inhibit the phospholipase A2 enzyme, which is responsible for releasing arachidonic acid from the cell membrane, thereby preventing the initiation of this inflammatory cascade. Research on flavonoids from Erythrina indicates their ability to interfere with this pathway. nih.gov
More specifically, studies on compounds structurally related to this compound have demonstrated a selective inhibition of the 5-lipoxygenase (5-LOX) pathway. researchgate.net Sigmoidin A and Sigmoidin B, two prenylated flavanones also isolated from Erythrina sigmoidea, were found to be selective inhibitors of 5-LOX without affecting cyclooxygenase-1 (COX-1) activity. researchgate.net This selectivity is significant as it suggests a more targeted anti-inflammatory action, potentially with fewer side effects than non-selective inhibitors. The pterocarpene erycristagallin (B1245051), another compound from Erythrina, also exhibited selective inhibition of the 5-lipoxygenase pathway in rat polymorphonuclear leukocytes. This suggests that the flavonoid backbone common to these compounds, including this compound, may be responsible for this specific inhibitory activity.
Table 1: Inhibitory Activity of Erythrina Flavonoids on Arachidonic Acid Metabolism
| Compound | Pathway Inhibited | Specific Enzyme | Reference |
| Sigmoidin A | Lipoxygenase | 5-LOX (IC₅₀ = 31 µM) | researchgate.net |
| Sigmoidin B | Lipoxygenase | 5-LOX | researchgate.net |
| Erycristagallin | Lipoxygenase | 5-LOX (IC₅₀ = 23.4 µM) |
The anti-inflammatory effects of this compound's relatives have been confirmed in relevant in vitro and in vivo models. Sigmoidin A and B significantly reduced ear edema in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), with inhibitions of 89% and 83%, respectively. researchgate.net Furthermore, erycristagallin was shown to inhibit phospholipase A2-induced mouse paw edema and chronic inflammation induced by repeated TPA application. In vitro studies using murine macrophage cell lines have also demonstrated the ability of Erythrina extracts to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation.
Selective Inhibition of 5-Lipoxygenase (5-LOX) Pathways
Antioxidant and Pro-oxidant Activity (Inferred from Related Compounds)
The antioxidant potential of flavonoids from the Erythrina genus has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured.
Sigmoidin A and Sigmoidin B have been reported as potent scavengers of the DPPH radical. researchgate.net Similarly, an acetone (B3395972) extract of the root bark of Erythrina burttii, rich in flavonoids, demonstrated significant radical scavenging activity with an EC₅₀ value of 12.0 μg/ml. Other flavonoids isolated from Erythrina fusca and Erythrina latissima also exhibited noteworthy free-radical scavenging effects in the DPPH assay. This consistent finding across various Erythrina flavonoids strongly suggests that this compound is also likely to possess radical scavenging capabilities. The antioxidant activity of these flavonoids is often attributed to the presence of hydroxyl groups on their aromatic rings.
Table 2: DPPH Radical Scavenging Activity of Selected Erythrina Compounds
| Compound/Extract | Source | Activity | Reference |
| Sigmoidin A | Erythrina sigmoidea | Potent Scavenger | researchgate.net |
| Sigmoidin B | Erythrina sigmoidea | Potent Scavenger | researchgate.net |
| Erythrina burttii extract | Erythrina burttii | EC₅₀ = 12.0 µg/ml | |
| Shinpterocarpin | Erythrina fusca | IC₅₀ = 8.8 µg/mL | |
| Lupinifolin | Erythrina fusca | IC₅₀ = 7.7 µg/mL | |
| 3,9-dihydroxy-4-(3,3-dimethylallyl) [6aR,11aR]-pterocarpan | Erythrina fusca | IC₅₀ = 7.9 µg/mL |
Mechanisms of Oxidative Stress Modulation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. nih.govscielo.brmdpi.comnih.gov This imbalance can lead to cellular damage and has been implicated in the development of numerous diseases. nih.govnih.gov The modulation of oxidative stress by chemical compounds can occur through two primary, and seemingly contradictory, pathways: antioxidant action, which neutralizes ROS, and pro-oxidant action, which promotes their formation. The specific mechanism employed often depends on the cellular context and the chemical properties of the compound .
Induction of Prooxidative Macromolecular Damage
While many flavonoids are known for their antioxidant properties, some, including the related compound sigmoidin A, can also exhibit pro-oxidant effects, particularly in the presence of transition metal ions like copper. thieme-connect.comnih.gov This dual antioxidant/pro-oxidant activity is a recognized characteristic of certain phenolic compounds. tandfonline.com
In the presence of Cu(II) ions, both sigmoidin A and its structural analog eriodictyol (B191197) have been shown to induce concentration-dependent damage to pBR322 plasmid DNA. thieme-connect.comnih.gov This damage is indicative of a pro-oxidative mechanism. The process is believed to involve the reduction of Cu(II) to Cu(I) by the flavonoids. thieme-connect.comnih.gov This reduction facilitates the generation of ROS, which then leads to the observed DNA strand scission. thieme-connect.comnih.gov The DNA damage induced by these compounds can be counteracted by ROS scavengers such as glutathione (B108866) and catalase, as well as by metal chelators like EDTA and the specific Cu(I) chelator neocuproine, further supporting the role of metal-ion-mediated oxidative stress. thieme-connect.comnih.gov This pro-oxidative macromolecular damage is considered a potential mechanism for the anticancer properties of compounds like sigmoidin A. tandfonline.comtandfonline.com
Role of Intracellular Glutathione (GSH) Depletion
Glutathione (GSH) is a crucial intracellular antioxidant, playing a key role in cellular defense against oxidative stress. plos.orgmalariaworld.org The depletion of intracellular GSH is an early and significant event in the progression of apoptosis, or programmed cell death. nih.gov This depletion can occur through various mechanisms, including extrusion from the cell and inhibition of its synthesis. nih.gov
The cytotoxicity of the related compound sigmoidin A in cancer cells has been linked to a pro-oxidative mechanism involving the depletion of intracellular GSH. thieme-connect.comresearchgate.net Studies have shown that the cytotoxic effects of sigmoidin A on cancer cells are significantly attenuated by the presence of GSH. thieme-connect.comnih.gov Furthermore, sigmoidin A has been demonstrated to cause a depletion of intracellular GSH levels in cancer cells. thieme-connect.comresearchgate.net This reduction in the primary cellular antioxidant likely renders the cells more susceptible to oxidative damage and subsequent cell death. ovgu.denih.gov The loss of GSH can also directly modulate key events in apoptosis, such as the formation of the apoptosome and the activation of caspases. nih.gov
Cytotoxic and Antiproliferative Effects on Cellular Models (Inferred from Related Compounds)
The evaluation of a compound's ability to inhibit cell growth and induce cell death is fundamental in the search for new anticancer agents. These effects are often assessed using various cancer cell lines.
Assessment of Cellular Viability and Growth Inhibition
Research has demonstrated that sigmoidin A, a compound structurally related to this compound, exhibits significant cytotoxic effects against cancer cells. thieme-connect.comnih.gov In comparative studies, sigmoidin A was found to be an order of magnitude more cytotoxic to cancer cells than its non-prenylated counterpart, eriodictyol. thieme-connect.comresearchgate.net This suggests that the prenyl group plays a crucial role in enhancing its cytotoxic activity.
Other related flavonoids and isoflavonoids isolated from Erythrina species, the plant genus from which sigmoidins are often derived, have also shown potent antiproliferative activity. For example, sigmoidin I displayed IC₅₀ values ranging from 4.24 µM to 30.98 µM against a panel of nine cancer cell lines. nih.gov Similarly, sigmoidin H showed selective activity, with IC₅₀ values between 25.59 µM and 110.51 µM on four of the nine cell lines tested. nih.gov The antiproliferative effects of various other flavonoids from Erythrina species, such as erysenegalensein E and M, have also been documented. The presence of a prenyl group is often associated with improved selectivity towards cancer cells. mdpi.com
Investigation of Potential Cell Death Pathways (e.g., Apoptosis)
Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. amegroups.orgthermofisher.com It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. mdpi.com
The cytotoxic activity of flavonoids is often linked to their ability to induce apoptosis. nih.gov For compounds isolated from Erythrina sigmoidea, the apoptotic process was found to be mediated by the loss of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) production. nih.gov Specifically, the isoflavonoid (B1168493) 6α-hydroxyphaseollidin, also from E. sigmoidea, induced apoptosis in CCRF-CEM leukemia cells through the activation of caspases 3/7, 8, and 9, a breakdown of MMP, and increased ROS levels. nih.gov Similarly, the pterocarpan (B192222) isoneorautenol, another related isoflavonoid, was shown to induce apoptosis in CCRF-CEM cells via caspase activation, loss of MMP, and increased ROS production. nih.govresearchgate.net The induction of apoptosis is a common mechanism for many natural anticancer compounds, including various chalcones and other flavonoids. mdpi.com
Enzyme Inhibitory Activities (Inferred from Related Compounds)
The ability of natural compounds to inhibit specific enzymes is a key aspect of their therapeutic potential. Flavonoids and chalcones are known to modulate the function of a wide range of enzymes involved in various disease processes. frontiersin.org
This compound itself has been identified as an inhibitor of protein tyrosine phosphatase-1B (PTP1B), with an IC₅₀ value between 14.8 ± 1.1 and 39.7 ± 2.5 μM. acs.orgresearchgate.net Inhibition of PTP1B is considered a therapeutic strategy for type 2 diabetes and obesity. researchgate.net This finding suggests that flavanones and chalcones with isoprenyl groups represent a promising class of PTP1B inhibitors. acs.orgresearchgate.net
The related compound, sigmoidin A, has demonstrated potent and selective inhibitory activity against pancreatic lipase (B570770), an important target for anti-obesity drugs. tandfonline.comtandfonline.com Its IC₅₀ value was 4.5 ± 0.87 µM, which was approximately 30 times more potent than its non-prenylated analog, eriodictyol. tandfonline.comtandfonline.comebi.ac.uk Sigmoidin A also showed moderate inhibitory activity against α-glucosidase, another enzyme relevant to diabetes management. tandfonline.comtandfonline.comebi.ac.uk Other related prenylated chalcones, such as xanthohumol, are also known to be effective α-glucosidase inhibitors. acs.org
Furthermore, prenylated chalcones have been identified as inhibitors of other enzymes, including lipoxygenase (LOX) and aromatase. frontiersin.orgmdpi.com For instance, (E)-2-O-farnesyl chalcone (B49325) was found to be a competitive LOX-1 inhibitor. mdpi.com The prenyl groups are considered important for the binding of these inhibitors to the enzyme's active site. mdpi.com Chalcones have also been shown to inhibit neuraminidase, an enzyme associated with viral infections. frontiersin.org
Pancreatic Lipase Inhibition
Scientific literature available for review does not currently provide specific data on the inhibitory activity of this compound against pancreatic lipase. While related compounds, such as the structurally similar Sigmoidin A, have demonstrated potent inhibition of this enzyme, dedicated studies measuring the IC50 value or the mechanistic action of this compound on pancreatic lipase are not present in the reviewed research. tandfonline.comtandfonline.com
Alpha-Glucosidase Inhibition
There is a lack of specific research findings detailing the inhibitory effects of this compound on alpha-glucosidase. Studies on analogous compounds, including other flavonoids and sigmoidin derivatives, have shown activity against this enzyme, which is crucial for carbohydrate digestion. tandfonline.comtandfonline.com However, direct evidence and quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound are not documented in the current body of scientific literature.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme considered a therapeutic target for type-2 diabetes and obesity. acs.orgnih.gov In a bioassay-guided fractionation of an extract from the root bark of Erythrina mildbraedii, this compound was isolated as one of several known flavonoids. acs.orgnih.gov
This group of compounds, which included Abyssinone-V-4'-O-methyl ether, Abyssinone-V, Abyssinone-IV, and Alpinumisoflavone alongside this compound, demonstrated inhibitory activity against PTP1B. acs.orgnih.gov The reported IC50 values for the active compounds in this group ranged from 14.8 ± 1.1 to 39.7 ± 2.5 μM. acs.orgnih.gov While this study confirms the inhibitory potential of this compound on PTP1B, a specific IC50 value for the individual compound was not provided in the research. The findings suggest that flavanones with isoprenyl groups, such as this compound, represent a class of compounds that can act as PTP1B inhibitors. acs.orgnih.gov
Structure Activity Relationship Sar Studies
Impact of Prenylation Patterns on Biological Activities
Prenylation, the attachment of a prenyl group (a five-carbon isoprenoid unit), is a key modification that often enhances the biological activity of flavonoids. mdpi.comresearchgate.net The addition of these lipophilic (fat-loving) prenyl chains generally increases the compound's affinity for biological membranes, improving its interaction with cellular targets like enzymes and proteins. mdpi.comscienceopen.com However, the specific pattern of prenylation—referring to the number and location of these groups—is a critical determinant of the resulting biological effects. scienceopen.comscirp.org
The antibacterial activity of flavonoids from the Erythrina genus, for instance, appears to be positively correlated with the number of prenyl groups; an increase in prenylation can lead to enhanced antibacterial efficacy. scirp.org Studies comparing Sigmoidin A, which has two prenyl groups on its B-ring, and Sigmoidin B, with only one, have shown that Sigmoidin A possesses stronger antibacterial activity against certain strains like Micrococcus luteus. nih.gov
Conversely, this trend is not universal across all biological activities. In studies of anti-inflammatory action, Sigmoidin B was found to be a more potent inhibitor of phospholipase A2-induced mouse paw edema than Sigmoidin A. scienceopen.comresearchgate.netchemfaces.com This suggests that for this particular anti-inflammatory mechanism, a single prenyl group on the B-ring is more advantageous than two. scienceopen.comchemfaces.com
Sigmoidin E possesses a unique prenylation pattern with one prenyl group attached to the A-ring (at position C-6) and a second prenyl group on the B-ring (at position C-5'). This distribution differs significantly from Sigmoidin A and B, which are prenylated only on the B-ring. This distinct structural arrangement is likely responsible for its observed bioactivity profile, which includes weak antimicrobial and antioxidant activities in the assays reported to date. scienceopen.com In an antibacterial screening of ten compounds isolated from Erythrina excelsa, this compound was among those that did not show significant activity against Pseudomonas agarici. scirp.org
Influence of Substituent Groups on Bioactivity Profiles
The primary substituents that define the bioactivity of this compound and related compounds are the prenyl groups and the hydroxyl (-OH) groups attached to the core flavanone (B1672756) structure.
The lipophilic nature of the prenyl substituents is a dominant factor in the bioactivity of these flavonoids. mdpi.com This lipophilicity facilitates the crossing of cell membranes and enhances binding to target proteins, which can lead to a variety of effects, including cytotoxicity, antimicrobial action, and enzyme inhibition. scienceopen.comscirp.orgresearchgate.net
Comparative Analysis with Structurally Related Flavonoids (e.g., Sigmoidin A, B)
A comparative analysis of this compound with its close structural analogs, Sigmoidin A and Sigmoidin B, highlights the critical role of the prenylation site in determining biological function. All three are prenylated derivatives of the flavanone eriodictyol (B191197), but the location and number of their prenyl groups differ, leading to distinct activity profiles.
Sigmoidin A is characterized by two prenyl groups on the B-ring. This diprenylation results in potent cytotoxic activity against cancer cells, strong antibacterial effects, and significant inhibition of pancreatic lipase (B570770), an enzyme involved in fat digestion. nih.govresearchgate.nettandfonline.com However, its in vivo anti-inflammatory activity is less pronounced than that of Sigmoidin B. scienceopen.comresearchgate.net
Sigmoidin B has a single prenyl group on the B-ring. This structure confers potent in vivo anti-inflammatory properties and selective inhibition of the 5-lipoxygenase enzyme. scienceopen.comresearchgate.net Its antibacterial activity is notable but generally less potent than that of Sigmoidin A. nih.gov
This compound features a different substitution pattern, with one prenyl group on the A-ring and one on the B-ring. To date, scientific evaluations have found it to possess relatively weak antioxidant and antimicrobial properties compared to its more extensively studied relatives. scienceopen.com The distinct positioning of its prenyl groups likely alters its interaction with biological targets, leading to a different and, in the assays conducted, less potent, pharmacological profile.
The table below summarizes the structural differences and reported biological activities of these related flavonoids.
Computational Chemistry and in Silico Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dovepress.comwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series influence their biological effects in a predictable manner. researchgate.netwikipedia.org A QSAR model takes the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as inhibitory potency. dovepress.com
As of now, specific QSAR models developed exclusively for Sigmoidin E are not widely documented in scientific literature. However, a hypothetical QSAR study for this compound and its analogues would follow a structured process. It would involve:
Data Set Selection: Compiling a series of structurally related flavonoid compounds, including this compound, with experimentally measured biological activity against a specific target (e.g., an enzyme or receptor).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can range from simple properties like molecular weight and logP (lipophilicity) to more complex quantum-chemical parameters like the energy of molecular orbitals (HOMO/LUMO) and atomic charges. nih.gov
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that best correlates the calculated descriptors with the observed biological activity. nih.govresearchgate.net
Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds not used in the model's creation. dovepress.com
A validated QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. dovepress.com
Interactive Table: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound
| Descriptor Type | Example | Relevance |
|---|---|---|
| Physicochemical | LogP (Octanol-water partition coefficient) | Describes the lipophilicity of the molecule, affecting its ability to cross cell membranes. dovepress.com |
| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching in the molecule's structure. |
| Electronic | Dipole Moment | Represents the polarity of the molecule, which is crucial for molecule-receptor interactions. dovepress.com |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in chemical reactions. |
| Steric | Molecular Volume | Describes the size of the molecule, which plays a role in how well it fits into a protein's binding site. dovepress.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another key in silico technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a biological response. biointerfaceresearch.com These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. frontiersin.orgnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the interaction patterns observed in a protein-ligand complex (structure-based). biointerfaceresearch.com
While no specific pharmacophore models have been published for this compound, one could be readily developed. A ligand-based approach would use the 3D structure of this compound to define a hypothesis of the key features responsible for its activity. A structure-based approach could use a docked pose of this compound in a protein target, like the DENV protease, to generate an "e-pharmacophore" based on the specific receptor-ligand interactions. nih.govnih.gov
Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. biointerfaceresearch.com This process filters for molecules that match the defined spatial and chemical feature requirements, allowing for the rapid identification of structurally diverse compounds that are likely to bind to the same target, potentially possessing similar or improved activity compared to the original template molecule, this compound. frontiersin.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 195173 |
| Sigmoidin A | 5281706 |
Future Perspectives and Research Gaps
Elucidation of Undetermined Mechanisms of Action
The precise molecular mechanisms underlying many of the observed biological activities of Sigmoidin E remain to be fully elucidated. For instance, while it shows anti-inflammatory properties, the exact pathways it modulates are not completely understood. researchgate.net Similarly, its pro-oxidative mechanism, which contributes to its cytotoxic effects on cancer cells, requires more in-depth investigation. thieme-connect.com Although it is known to inhibit protein tyrosine phosphate (B84403) 1B (PTP1B), the downstream consequences of this inhibition on insulin (B600854) and leptin signaling pathways need further exploration. scienceopen.com The molecular basis for its antimicrobial and antiplasmodial activities is also not fully defined. scienceopen.comd-nb.info Future studies should aim to identify the specific cellular targets and signaling cascades affected by this compound to provide a clearer understanding of its therapeutic effects.
Comprehensive Pharmacological Profiling in Diverse Experimental Models
To date, the pharmacological evaluation of this compound has been somewhat limited. tandfonline.com While it has shown promise in in vitro assays, its efficacy and safety in more complex biological systems have not been extensively studied. scispace.comufsm.br Comprehensive pharmacological profiling in a variety of in vivo experimental models is crucial to validate the in vitro findings and to understand its pharmacokinetic and pharmacodynamic properties. nih.gov This should include studies in animal models of diseases such as cancer, diabetes, inflammatory conditions, and infectious diseases to assess its therapeutic potential in a more clinically relevant context. scienceopen.comherbmedpharmacol.com
Development of Advanced Synthetic Analogues with Enhanced Bioactivity
The development of synthetic analogues of this compound presents a promising avenue for enhancing its therapeutic properties. acs.org By modifying its chemical structure, it may be possible to improve its bioactivity, selectivity, and pharmacokinetic profile. nih.govstanford.edu For example, the addition or modification of functional groups could lead to analogues with more potent anticancer or anti-inflammatory effects. nih.govmdpi.com Synthetic chemistry approaches can also address issues of natural abundance and facilitate the production of larger quantities of the compound for extensive preclinical and potential clinical studies. mdpi.comnih.gov The creation of a library of synthetic analogues would enable a systematic investigation of structure-activity relationships, guiding the design of more effective therapeutic agents. stanford.edu
Exploration of New Therapeutic Applications
The known biological activities of this compound suggest its potential for new therapeutic applications beyond those already investigated. news-medical.netfrontiersin.org For instance, its anti-inflammatory and antioxidant properties could be explored for the treatment of neurodegenerative diseases. phcog.com Its ability to modulate key signaling pathways involved in metabolism suggests potential applications in managing metabolic syndrome. scienceopen.comherbmedpharmacol.com Furthermore, its antimicrobial properties could be investigated against a broader spectrum of pathogens, including drug-resistant strains. ufpi.brmdpi.com The process of drug repurposing, where existing compounds are investigated for new therapeutic uses, could be systematically applied to this compound to uncover novel clinical applications. news-medical.netnih.gov
Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding
To gain a holistic and in-depth understanding of this compound's mechanisms of action, the integration of multi-omics approaches is essential. azolifesciences.comlabmanager.com Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by this compound in biological systems. frontlinegenomics.comox.ac.uk By combining these datasets, researchers can construct detailed molecular networks to identify the key pathways and biomolecules that are modulated by the compound. nih.govnih.gov This systems biology approach can help to unravel the complex interplay between different cellular processes affected by this compound and can aid in the identification of novel biomarkers and therapeutic targets. surrey.ac.uknih.gov Ultimately, a multi-omics strategy will facilitate a more complete picture of how this compound exerts its effects, paving the way for more targeted and effective therapeutic interventions. e-bookshelf.de
Q & A
Q. How to integrate omics data (transcriptomics, metabolomics) to elucidate Sigmodin E’s polypharmacology?
- Answer : Perform pathway enrichment analysis (KEGG, Reactome) on differentially expressed genes. Correlate metabolomic profiles (LC-MS) with phenotypic outcomes using multivariate analysis (PLS-DA). Validate hub targets via CRISPR/Cas9 knockout models .
Tables for Critical Analysis
Table 1 : Common Pitfalls in Sigmodin E Research
| Pitfall | Solution | Evidence |
|---|---|---|
| Contaminated extracts | Validate purity via HPLC-PDA (>95%) | |
| Overinterpretation of in vitro data | Confirm findings in ex vivo/organoid models |
Table 2 : Recommended Databases for Comparative Studies
| Database | Scope | Relevance |
|---|---|---|
| ChEMBL | Bioactivity data | Target validation |
| COCONUT | Natural products | Structural analogs |
| DrugBank | Pharmacokinetics | ADMET profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
